Cas no 286430-34-0 (4-(chloromethyl)phenyl propanoate)

4-(chloromethyl)phenyl propanoate 化学的及び物理的性質
名前と識別子
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- Phenol, 4-(chloromethyl)-, 1-propanoate
- 4-(chloromethyl)phenyl propanoate
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- インチ: 1S/C10H11ClO2/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3
- InChIKey: BHUMEAVCUVGUIP-UHFFFAOYSA-N
- ほほえんだ: C1(OC(=O)CC)=CC=C(CCl)C=C1
4-(chloromethyl)phenyl propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1012539-1g |
4-(Chloromethyl)phenyl propanoate |
286430-34-0 | 95% | 1g |
$555.0 | 2024-04-20 | |
Enamine | EN300-105015-0.5g |
4-(chloromethyl)phenyl propanoate |
286430-34-0 | 95% | 0.5g |
$739.0 | 2023-10-28 | |
Enamine | EN300-105015-0.1g |
4-(chloromethyl)phenyl propanoate |
286430-34-0 | 95% | 0.1g |
$678.0 | 2023-10-28 | |
Enamine | EN300-105015-5.0g |
4-(chloromethyl)phenyl propanoate |
286430-34-0 | 5g |
$2235.0 | 2023-06-10 | ||
Enamine | EN300-105015-0.05g |
4-(chloromethyl)phenyl propanoate |
286430-34-0 | 95% | 0.05g |
$647.0 | 2023-10-28 | |
Enamine | EN300-105015-1.0g |
4-(chloromethyl)phenyl propanoate |
286430-34-0 | 1g |
$770.0 | 2023-06-10 | ||
Enamine | EN300-105015-10.0g |
4-(chloromethyl)phenyl propanoate |
286430-34-0 | 10g |
$3315.0 | 2023-06-10 | ||
Enamine | EN300-105015-2.5g |
4-(chloromethyl)phenyl propanoate |
286430-34-0 | 95% | 2.5g |
$1509.0 | 2023-10-28 | |
Enamine | EN300-105015-0.25g |
4-(chloromethyl)phenyl propanoate |
286430-34-0 | 95% | 0.25g |
$708.0 | 2023-10-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00958229-1g |
4-(Chloromethyl)phenyl propanoate |
286430-34-0 | 95% | 1g |
¥3808.0 | 2023-03-30 |
4-(chloromethyl)phenyl propanoate 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
4-(chloromethyl)phenyl propanoateに関する追加情報
Professional Introduction to Compound with CAS No. 286430-34-0 and Product Name: 4-(chloromethyl)phenyl propanoate
The compound with the CAS number 286430-34-0 and the product name 4-(chloromethyl)phenyl propanoate represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various biochemical pathways and drug development processes. The 4-(chloromethyl)phenyl propanoate moiety, in particular, is a key structural feature that contributes to its reactivity and utility in synthetic chemistry.
In recent years, the exploration of 4-(chloromethyl)phenyl propanoate has been extensively studied for its role in the synthesis of novel pharmaceutical intermediates. The chloromethyl group attached to the phenyl ring introduces a high degree of reactivity, making it a valuable building block in organic synthesis. This reactivity allows for further functionalization, enabling the creation of complex molecules that can serve as pharmacophores in drug design.
One of the most compelling aspects of 4-(chloromethyl)phenyl propanoate is its application in the development of bioactive molecules. Researchers have leveraged its structural framework to create derivatives that exhibit significant biological activity. For instance, studies have shown that compounds derived from 4-(chloromethyl)phenyl propanoate can interact with specific enzymes and receptors, modulating various physiological processes. These interactions have implications in the treatment of neurological disorders, inflammatory conditions, and even certain types of cancer.
The pharmaceutical industry has been particularly keen on exploring the potential of 4-(chloromethyl)phenyl propanoate due to its versatility. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, makes it an ideal candidate for constructing complex molecular architectures. These reactions are fundamental in the synthesis of heterocyclic compounds, which are prevalent in many modern drugs.
Recent advancements in synthetic methodologies have further enhanced the utility of 4-(chloromethyl)phenyl propanoate. Techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes. These innovations not only improve yield but also reduce the environmental impact of chemical synthesis, aligning with global efforts towards sustainable chemistry.
In addition to its synthetic value, 4-(chloromethyl)phenyl propanoate has been investigated for its role in materials science. The compound's ability to form stable polymers and coatings has opened up new possibilities in industrial applications. Researchers are exploring its potential use in creating advanced materials with tailored properties, such as enhanced durability or biodegradability.
The biological activity of 4-(chloromethyl)phenyl propanoate has also prompted investigations into its potential therapeutic applications. Preclinical studies have indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. These findings have sparked interest in developing novel therapeutics that target chronic pain conditions and inflammatory diseases.
The structural diversity offered by 4-(chloromethyl)phenyl propanoate allows for the creation of a wide range of derivatives with distinct pharmacological profiles. By modifying various functional groups within the molecule, researchers can fine-tune its biological activity to achieve desired therapeutic effects. This flexibility makes it a valuable tool in drug discovery and development pipelines.
The chemical reactivity of 4-(chloromethyl)phenyl propanoate is further enhanced by its ability to participate in nucleophilic addition reactions. This property is particularly useful in constructing complex molecular frameworks that mimic natural products and bioactive compounds. Such molecules are often targeted for their potent biological activities and therapeutic potential.
As research continues to uncover new applications for 4-(chloromethyl)phenyl propanoate, its importance in both academic and industrial settings is likely to grow. The compound's unique combination of reactivity and structural features makes it a cornerstone in modern chemical synthesis and drug development. Future studies will undoubtedly expand upon its current applications, leading to innovative solutions across multiple scientific disciplines.
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